molecular formula C25H23Cl2FN2O5S B11213549 Ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Cat. No.: B11213549
M. Wt: 553.4 g/mol
InChI Key: VRADUIKEIQHOPU-UHFFFAOYSA-N
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Description

ETHYL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest for scientific research.

Preparation Methods

The synthesis of ETHYL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

    Formation of 2,4-Dichlorophenoxybutanoic Acid: This is achieved by reacting 2,4-dichlorophenol with butanoic acid under specific conditions.

    Amidation: The resulting acid is then converted to its amide form by reacting with an appropriate amine.

    Formation of the Thiophene Ring: The amide is then subjected to cyclization reactions to form the thiophene ring.

    Introduction of Fluorophenyl and Carboxylate Groups:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

ETHYL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings, using reagents like sodium hydroxide or other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

ETHYL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:

    2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with similar structural elements.

    2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T): Another herbicide with a similar mode of action.

    Mecoprop (MCPP): A selective herbicide with structural similarities.

Properties

Molecular Formula

C25H23Cl2FN2O5S

Molecular Weight

553.4 g/mol

IUPAC Name

ethyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C25H23Cl2FN2O5S/c1-3-34-25(33)21-14(2)22(23(32)29-18-8-5-4-7-17(18)28)36-24(21)30-20(31)9-6-12-35-19-11-10-15(26)13-16(19)27/h4-5,7-8,10-11,13H,3,6,9,12H2,1-2H3,(H,29,32)(H,30,31)

InChI Key

VRADUIKEIQHOPU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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